4-Bromo-3-fluorothioanisole
Overview
Description
Synthesis Analysis
The synthesis of bromo-fluoro compounds is a topic of interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals. For instance, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described as a metal-free preparation that extends to various sulfonates, sulfonamides, and sulfonic acid derivatives . Similarly, an improved synthesis route for a bromomethylthiazol-4-yl compound, which is a precursor for PET radioligands, employs a new synthon for Sonogashira coupling . Additionally, the synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluorothioanisole.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluorothioanisole would consist of a benzene ring substituted with a bromine atom, a fluorine atom, and a thioether group. The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the reactivity and electronic properties of the molecule. The papers do not directly analyze the molecular structure of 4-Bromo-3-fluorothioanisole, but they do discuss the synthesis and properties of related bromo-fluoro aromatic compounds .
Chemical Reactions Analysis
The chemical reactions involving bromo-fluoro compounds are diverse and can lead to a variety of functionalized products. For example, the synthesis of 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines . Additionally, the synthesis of aminomethylated fluorinated azaheterocycles involves the regioselective bromofluorination of N-Boc-protected methylenepiperidine and methylenepyrrolidine . These reactions highlight the reactivity of bromo-fluoro compounds and suggest possible reactions that 4-Bromo-3-fluorothioanisole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluorothioanisole can be inferred from the properties of similar bromo-fluoro compounds. The presence of halogens on the aromatic ring is likely to increase the density and boiling point of the compound compared to unsubstituted benzene. The papers provided do not offer specific data on the physical and chemical properties of 4-Bromo-3-fluorothioanisole, but they do provide synthesis routes and reactions for related compounds that could be used to predict its properties .
Scientific Research Applications
4-Bromo-3-fluorothioanisole is a chemical compound with the molecular formula C7H6BrFS and a molecular weight of 221.1 . It is used in proteomics research , which is a specific field of molecular biology that studies proteins, particularly their structures and functions.
- Scientific Field : Proteomics Research
- Summary of the Application : 4-Bromo-3-fluorothioanisole is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.
Safety And Hazards
4-Bromo-3-fluorothioanisole is classified as a warning hazard under the GHS07 classification . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-2-fluoro-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZAIHLOLUYRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649575 | |
Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorothioanisole | |
CAS RN |
917562-25-5 | |
Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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